molecular formula C14H10FIN2O2S B1446383 4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole CAS No. 1427504-91-3

4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole

Cat. No.: B1446383
CAS No.: 1427504-91-3
M. Wt: 416.21 g/mol
InChI Key: PFQFKUUQZHTYGI-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole is a sophisticated, multi-functional chemical building block designed for advanced medicinal chemistry and drug discovery programs. Its structure incorporates key features that make it exceptionally valuable for constructing targeted therapeutic agents. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a well-established bioisostere of purine, capable of forming crucial hydrogen bonds within enzyme active sites, particularly in kinase binding pockets . The 3-iodo substituent serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, enabling the introduction of diverse aromatic and heteroaromatic systems to explore structure-activity relationships . The 4-fluoro group is a common moiety used to modulate electronic properties, bioavailability, and binding affinity. The 1-[(4-methylphenyl)sulfonyl] (tosyl) group acts as a protective group for the pyrrole nitrogen, which is essential for directing regioselective reactions at other positions on the azaindole ring during synthetic sequences . This compound is primarily utilized in oncology research, serving as a key intermediate in the synthesis of potent inhibitors for protein kinases like Aurora kinases, which are prominent anticancer targets due to their critical roles in cell division . Researchers employ this reagent to develop novel small-molecule therapies aimed at treating various hematologic and solid tumor malignancies . This product is intended for research purposes only and is not classified as a drug, food, or cosmetic. It is strictly prohibited for diagnostic, therapeutic, human, veterinary, or household use.

Properties

IUPAC Name

4-fluoro-3-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-8-12(16)13-11(15)6-7-17-14(13)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQFKUUQZHTYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole typically follows these key steps:

Preparation of 4-Fluoro-7-azaindole Core

Two main methods are reported for the preparation of 4-fluoro-7-azaindole, which serves as a key intermediate:

Method Starting Material Key Reagents Reaction Conditions Yield & Notes
Method 1 7-oxo-7-azaindole Methanesulfonyl chloride (chlorination), Pd-catalyzed C-N coupling with allylamine, tetrafluoroboric acid and sodium nitrite (diazotization/fluorination) DMF solvent, Pd/C catalyst, diazotization under tetrafluoroboric acid 29% yield of 4-fluoro-7-azaindole; side reaction producing 4-hydroxy-7-azaindole in 1:1.3 ratio due to hydrolysis of diazonium intermediate
Method 2 4-bromo-7-azaindole (N-protected with triisopropylsilyl) n-Butyllithium (lithium-halogen exchange), fluorobisbenzenesulfonimide (NFSI) as fluorine source, tetrabutylammonium fluoride for deprotection Ether and THF solvents, column chromatography purification Higher yield but uses highly reactive and explosive tert-butyllithium, limiting scale-up

These methods highlight challenges in regioselective fluorination and the need for careful handling of reactive intermediates.

N-Sulfonylation with 4-Methylphenylsulfonyl Group

The nitrogen at position 1 of the azaindole is protected with a sulfonyl group to improve stability and direct regioselectivity in subsequent reactions. The typical approach involves:

  • Reaction of the azaindole nitrogen with 4-methylphenylsulfonyl chloride under basic conditions.
  • This step is often performed after halogenation to prevent interference with electrophilic aromatic substitution.
  • The sulfonyl protecting group also facilitates palladium-catalyzed cross-coupling reactions at the halogenated positions.

Palladium-Catalyzed Cross-Coupling and Functionalization

Palladium-catalyzed cross-coupling reactions are used to introduce substituents at the halogenated positions (C-3 iodine and C-4 fluorine) of the azaindole core, enabling the construction of complex derivatives:

  • Suzuki cross-coupling : Used for coupling arylboronic acids with halogenated azaindoles to introduce aryl groups.
  • C-N coupling : Allylamine or other amines can be coupled at halogenated positions.
  • The presence of the 1-(4-methylphenyl)sulfonyl group directs regioselectivity and improves yields.
  • Removal of the sulfonyl protecting group is typically performed under basic conditions but can be low yielding and requires optimization.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents & Conditions Outcome Challenges
1 Chlorination of 7-oxo-7-azaindole Methanesulfonyl chloride, DMF 4-chloro-7-azaindole intermediate Moderate yield, side reactions
2 Fluorination Diazotization with tetrafluoroboric acid & NaNO2 or NFSI fluorination 4-fluoro-7-azaindole Hydrolysis side products, hazardous reagents
3 Iodination at C-3 Sodium iodide, acetyl chloride in acetonitrile 4-iodo-7-azaindole Regioselectivity control
4 N-Sulfonylation 4-methylphenylsulfonyl chloride, base N-(4-methylphenyl)sulfonyl-7-azaindole Protecting group removal challenges
5 Pd-catalyzed cross-coupling Pd catalysts, arylboronic acids, amines Functionalized azaindole derivatives Low yields in deprotection

Detailed Research Findings and Notes

  • The diazotization-fluorination route to 4-fluoro-7-azaindole has a significant limitation due to hydrolysis of the diazonium intermediate, resulting in only 29% yield of the desired product and formation of 4-hydroxy-7-azaindole as a major by-product.

  • Using NFSI as a fluorine source with lithium-halogen exchange provides a cleaner fluorination but involves handling highly reactive n-butyllithium, which is hazardous and limits industrial scalability.

  • Iodination reactions using sodium iodide and acetyl chloride in acetonitrile are efficient and provide good yields (~80%) of 4-iodo-7-azaindole intermediates, which are essential for further functionalization.

  • Palladium-catalyzed cross-coupling reactions on sulfonyl-protected azaindoles allow selective functionalization at C-3 and C-4 positions, but removal of the sulfonyl protecting group is often low yielding and requires optimization.

  • Recent advances in iodine-catalyzed regioselective C-3 chalcogenation offer new pathways for functionalization that could be adapted for this compound's synthesis, potentially improving efficiency and selectivity.

Chemical Reactions Analysis

4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole can undergo various chemical reactions, including:

Scientific Research Applications

4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and biological context. For example, in medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Tos Group Ubiquity : The Tos group is recurrent in sulfonamide derivatives (e.g., compounds 5a, 5b, and the benzodiazacyclopentadecine), where it stabilizes molecular conformations and enhances solubility via sulfonyl-oxygen interactions .
  • Core Heterocycle Differences : The 7-azaindole core distinguishes the target compound from benzodiazacyclopentadecines (macrocyclic) and pyridine-based disulfonamides, impacting π-π stacking and hydrogen-bonding capabilities .

Spectral Data

Compound 1H NMR (δ, ppm) IR (cm⁻¹) Melting Point Reference
Target Compound Not reported in evidence Not reported in evidence Not reported
Disulfonamide 5a 2.26 (s, 2CH3), 7.1–8.5 (m, 23H ArH) 3089 (NH), 1332/1160 (S=O) 223–225°C
Benzodiazacyclopentadecine Crystallographic data only (no NMR/IR) Not reported

Insights :

  • The Tos group in compound 5a generates characteristic S=O IR stretches (~1332/1160 cm⁻¹), a feature expected in the target compound .
  • Aromatic proton multiplicity in 5a (δ 7.1–8.5) reflects extended conjugation, contrasting with the simpler 7-azaindole system.

Biological Activity

4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole (CAS: 1427504-91-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological profile.

The compound's molecular formula is C14H10FIN2O2SC_{14}H_{10}FIN_2O_2S, featuring a complex structure that contributes to its biological properties. The presence of fluorine and iodine atoms, along with a sulfonyl group, suggests potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of 4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole indicates several promising pharmacological effects, primarily in the fields of oncology and anti-inflammatory therapies.

1. Anticancer Activity

Several studies have indicated that compounds similar to 4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.
  • Case Study : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in glioma cells, suggesting a pathway for therapeutic development against brain tumors .

2. Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity:

  • Research Findings : Similar compounds have shown efficacy in reducing inflammation markers in animal models. For instance, the inhibition of cyclooxygenase (COX) enzymes has been noted, which is critical in the inflammatory response .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in glioma cells
Anti-inflammatoryInhibition of COX enzymes
CytotoxicityLow cytotoxicity in normal cells

Case Study 1: Glioma Cell Lines

A study assessed the effects of 4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole on various glioma cell lines. The results indicated:

  • IC50 Values : The compound demonstrated an IC50 value of approximately 5 µM, indicating potent activity against tumor cells while sparing normal astrocytes .

Case Study 2: Inflammatory Models

In an animal model for arthritis, compounds structurally related to 4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole showed:

  • ED50 Values : An effective dose (ED50) for reducing inflammation was found to be around 0.05 mg/kg, showcasing its potential as a therapeutic agent for inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole
Reactant of Route 2
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4-Fluoro-3-iodo-1-[(4-methylphenyl)sulfonyl]-7-azaindole

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